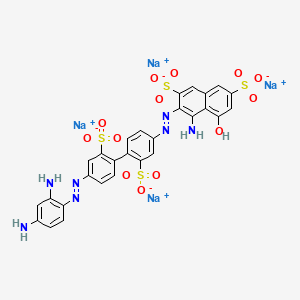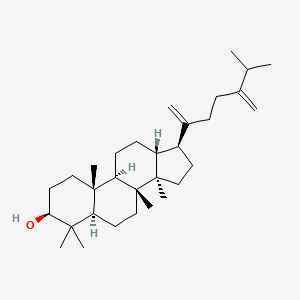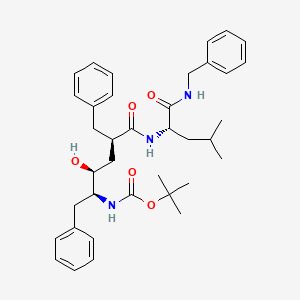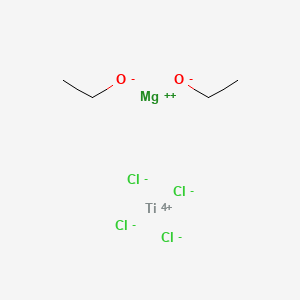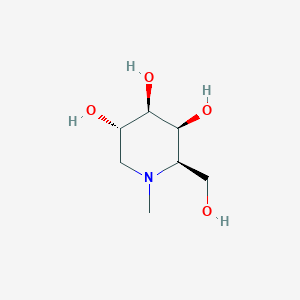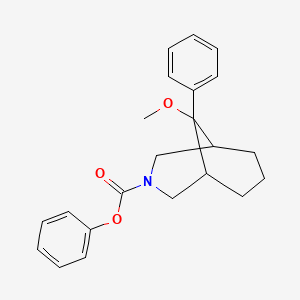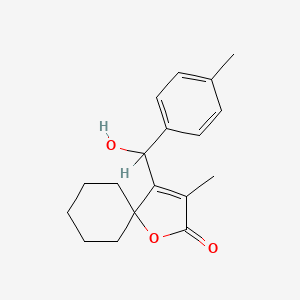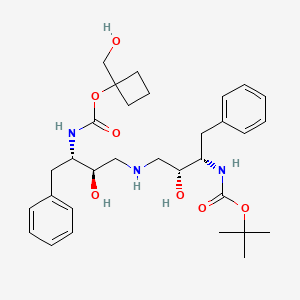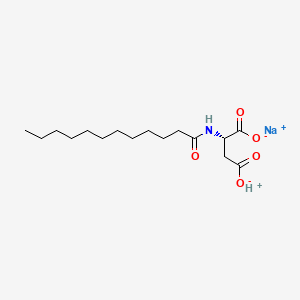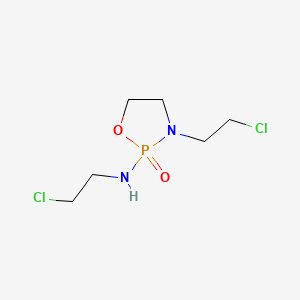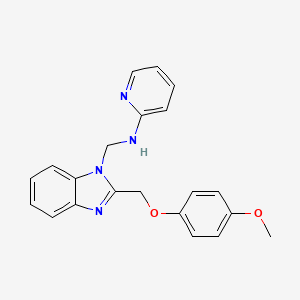
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core with a p-methoxyphenoxy group and a 4-pyridylamino group, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- typically involves multiple steps. One common approach is to start with the benzimidazole core and introduce the p-methoxyphenoxy group through a nucleophilic substitution reaction. The 4-pyridylamino group can be added via a condensation reaction with a suitable pyridine derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole core and the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Phenoxy compounds: Molecules containing phenoxy groups with different substituents.
Uniqueness
What sets benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((4-pyridylamino)methyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Propriétés
Numéro CAS |
84138-36-3 |
|---|---|
Formule moléculaire |
C21H20N4O2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H20N4O2/c1-26-16-9-11-17(12-10-16)27-14-21-24-18-6-2-3-7-19(18)25(21)15-23-20-8-4-5-13-22-20/h2-13H,14-15H2,1H3,(H,22,23) |
Clé InChI |
GWTSFPTZPWBHHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


